

A Comparative Guide to LDHB Inhibitors: AXKO-0046 vs. Oxamate

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Compound of Interest

Compound Name: AXKO-0046 dihydrochloride

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For researchers in oncology, metabolism, and drug discovery, the selective inhibition of lactate dehydrogenase B (LDHB) presents a compelling therapeutic strategy. LDHB is a critical enzyme in the metabolic reprogramming of certain cancers, facilitating the utilization of lactate as a fuel source. This guide provides a detailed, data-driven comparison of two notable LDHB inhibitors: the highly selective, next-generation compound AXKO-0046, and the classical, non-selective inhibitor oxamate.

Performance and Specificity: A Head-to-Head Comparison

AXKO-0046 and oxamate represent two distinct classes of LDHB inhibitors, differing substantially in their potency, selectivity, and mechanism of action. AXKO-0046 is a potent and highly selective allosteric inhibitor, whereas oxamate is a less potent, competitive inhibitor with activity against both LDHA and LDHB isoforms.[1][2][3][4]

Quantitative analysis underscores the significant advantages of AXKO-0046 for targeted LDHB research. The half-maximal effective concentration (EC50) for AXKO-0046 is in the nanomolar range, while the half-maximal inhibitory concentration (IC50) for oxamate is in the micromolar range, indicating a considerably higher potency for AXKO-0046.



Parameter	AXKO-0046	Oxamate	Reference
Target(s)	Lactate Dehydrogenase B (LDHB)	Lactate Dehydrogenase A (LDHA) & B (LDHB)	[2][5][6]
Potency (LDHB)	EC50: 42 nM IC50: 5.56 nM	IC50: 33.8 μM	[5][7][8][9]
Mechanism of Action	Uncompetitive, Allosteric	Competitive with Pyruvate	[1][2][3]
Selectivity	Highly selective for LDHB over LDHA (no inhibition of LDHA at 300 μM)	Non-selective	[2][4]

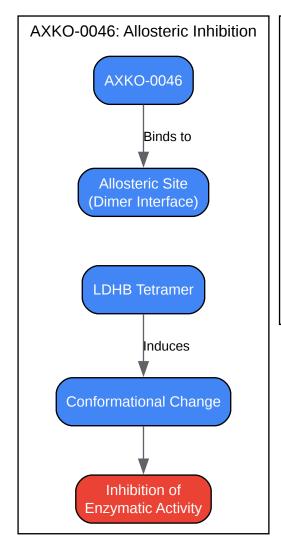
Mechanism of Action: Allosteric vs. Competitive Inhibition

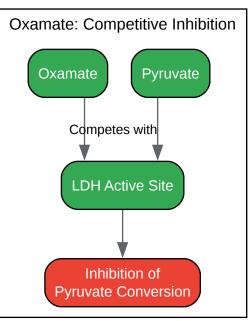
The fundamental difference in how these two molecules interact with the LDHB enzyme dictates their specificity and potential applications.

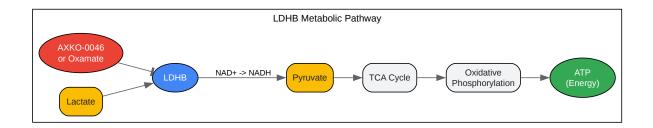
AXKO-0046 functions as an uncompetitive inhibitor.[2][3][7] X-ray crystallography has revealed that it does not bind to the catalytic active site. Instead, it occupies a novel allosteric pocket at the interface between the LDHB tetramer's dimers.[3][10][11][12] This unique binding mode is responsible for its high selectivity for the LDHB isoform.[3] The inhibition is uncompetitive with respect to both NADH and pyruvate.[3][11]

Oxamate, being a structural analog of pyruvate, acts as a competitive inhibitor of lactate dehydrogenase.[1][13] It directly competes with the substrate, pyruvate, for binding to the enzyme's active site. This mechanism is not isoform-specific, leading to the inhibition of both LDHA and LDHB.[4][13]

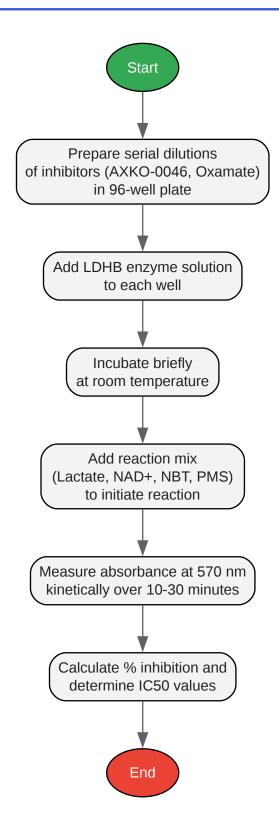












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